molecular formula C14H21BrClNO B1466421 4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride CAS No. 1220018-12-1

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride

Cat. No.: B1466421
CAS No.: 1220018-12-1
M. Wt: 334.68 g/mol
InChI Key: PFPMUSXFMGUKRD-UHFFFAOYSA-N
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Description

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a brominated phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride typically involves the reaction of 2-bromo-4-ethylphenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate phenoxy derivative, which is then converted to the final product by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux .

Major Products Formed

The major products formed from the reactions of this compound include substituted phenoxy derivatives, dehalogenated piperidine compounds, and coupled products with extended aromatic or aliphatic chains .

Scientific Research Applications

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-((2-Bromo-4-ethylphenoxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-((2-Bromophenoxy)methyl)piperidine hydrochloride: Lacks the ethyl group, resulting in different chemical and biological properties.

    4-((2-Bromo-4-methylphenoxy)methyl)piperidine hydrochloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and interactions.

    4-((2-Bromo-4-fluorophenoxy)methyl)piperidine hydrochloride:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

IUPAC Name

4-[(2-bromo-4-ethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12;/h3-4,9,12,16H,2,5-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPMUSXFMGUKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220018-12-1
Record name Piperidine, 4-[(2-bromo-4-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220018-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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